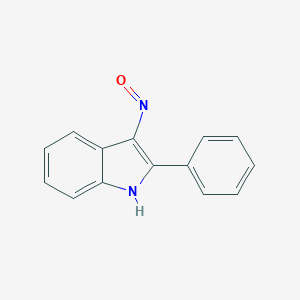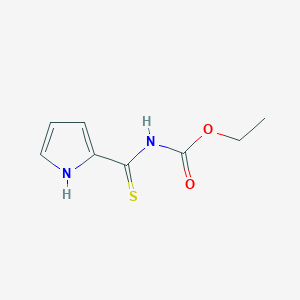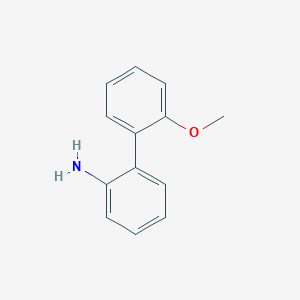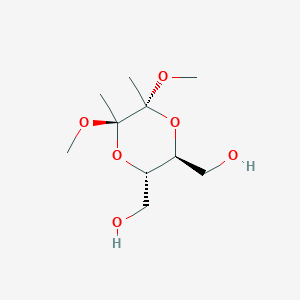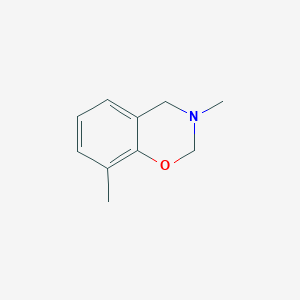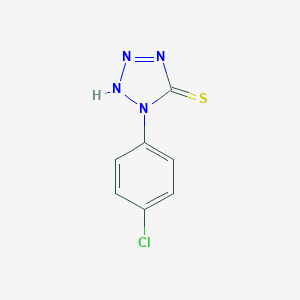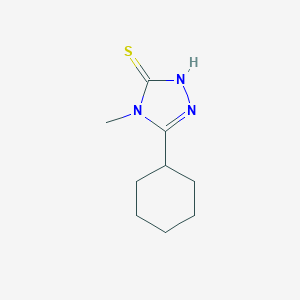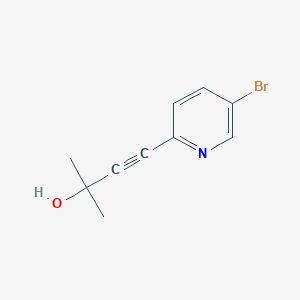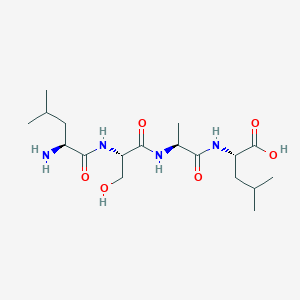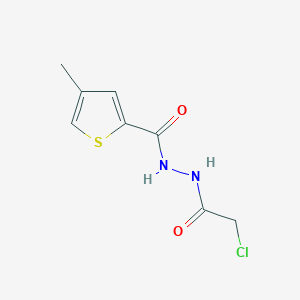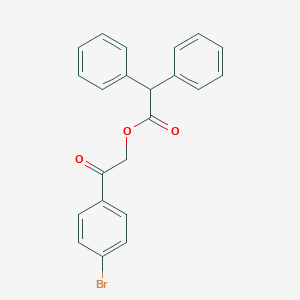
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a derivative of salicylic acid and is structurally similar to aspirin. Diflunisal is known for its long half-life and high plasma protein binding, making it a popular choice for chronic pain management.
Mécanisme D'action
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for causing pain and fever. By inhibiting COX enzymes, 2-(4-Bromophenyl)-2-oxoethyl diphenylacetate reduces the production of prostaglandins, which results in a reduction of pain, inflammation, and fever.
Effets Biochimiques Et Physiologiques
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which results in a reduction of pain, inflammation, and fever. It has also been shown to inhibit the activity of platelets, which can reduce the risk of blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate has a number of advantages and limitations for use in lab experiments. Its long half-life and high plasma protein binding make it a popular choice for chronic pain management. However, its potential for side effects, such as gastrointestinal bleeding and renal toxicity, must be taken into consideration when using it in lab experiments.
Orientations Futures
There are a number of future directions for research on 2-(4-Bromophenyl)-2-oxoethyl diphenylacetate. It is being investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and various types of cancer. It is also being studied for its potential to reduce the risk of cardiovascular disease and stroke. Further research is needed to fully understand the potential benefits and risks of using 2-(4-Bromophenyl)-2-oxoethyl diphenylacetate for these conditions.
Méthodes De Synthèse
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate can be synthesized through the reaction of 4-bromobenzoyl chloride with diphenylacetic acid in the presence of a base. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate has been extensively studied for its potential use in treating various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It is also being investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and various types of cancer.
Propriétés
Numéro CAS |
7598-27-8 |
|---|---|
Nom du produit |
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate |
Formule moléculaire |
C22H17BrO3 |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2,2-diphenylacetate |
InChI |
InChI=1S/C22H17BrO3/c23-19-13-11-16(12-14-19)20(24)15-26-22(25)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2 |
Clé InChI |
UYVBQHDPGPQTCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Autres numéros CAS |
7598-27-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



